Cas no 1443347-86-1 (Benzoyl chloride, 2-butoxy-5-methyl-)

Benzoyl chloride, 2-butoxy-5-methyl- 化学的及び物理的性質
名前と識別子
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- Benzoyl chloride, 2-butoxy-5-methyl-
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- MDL: MFCD22373005
- インチ: 1S/C12H15ClO2/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3
- InChIKey: NESGZTLEKKGDIW-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(=O)C1=CC(C)=CC=C1OCCCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
Benzoyl chloride, 2-butoxy-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 395591-5g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 97.0% | 5g |
£1377.00 | 2023-04-30 | |
Fluorochem | 395591-1g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 97.0% | 1g |
£587.00 | 2023-04-30 | |
abcr | AB428661-5g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB428661-1 g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 1g |
€610.80 | 2023-04-23 | ||
abcr | AB428661-5 g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 5g |
€1,373.40 | 2023-04-23 | ||
abcr | AB428661-1g |
2-n-Butoxy-5-methylbenzoyl chloride; . |
1443347-86-1 | 1g |
€1621.70 | 2025-02-14 |
Benzoyl chloride, 2-butoxy-5-methyl- 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Benzoyl chloride, 2-butoxy-5-methyl-に関する追加情報
Benzoyl Chloride, 2-Butoxy-5-Methyl-
Benzoyl chloride, 2-butoxy-5-methyl- (CAS No. 1443347-86-1) is a chemical compound with the molecular formula C12H15ClO2. This compound belongs to the class of aromatic chlorides and is widely used in various industrial and chemical applications. The name benzoyl chloride refers to the benzoyl group (C6H5CO-) attached to a chloride ion, while the 2-butoxy-5-methyl substituents indicate specific functional groups and structural modifications on the benzene ring.
The benzoyl chloride moiety is a reactive group, making this compound highly versatile in organic synthesis. The 2-butoxy group introduces an ether functional group, which can participate in various nucleophilic substitutions or act as a protecting group in more complex reactions. The 5-methyl substituent adds steric bulk to the molecule, potentially influencing its reactivity and solubility properties. These structural features make benzoyl chloride, 2-butoxy-5-methyl-, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the importance of understanding the reactivity and stability of such compounds under different reaction conditions. For instance, researchers have explored the use of benzoyl chloride derivatives in click chemistry reactions, where they serve as efficient coupling agents for forming carbon-carbon bonds. The 2-butoxy group has been shown to enhance the solubility of these compounds in organic solvents, making them more amenable to large-scale synthesis processes.
In terms of physical properties, benzoyl chloride, 2-butoxy-5-methyl-, is typically a crystalline solid with a melting point around 50°C and a boiling point above 150°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling and purification during chemical synthesis.
The synthesis of benzoyl chloride, 2-butoxy-5-methyl-, involves several key steps. Starting from the corresponding phenol derivative (e.g., 2-butoxy-5-methylphenol), the hydroxyl group is converted into a leaving group (such as a mesylate or tosylate) using standard protection techniques. Subsequent treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) generates the desired benzoyl chloride derivative. This method ensures high yields and purity, making it suitable for industrial production.
The application of benzoyl chloride, 2-butoxy-5-methyl-, spans across multiple industries. In pharmaceutical chemistry, it serves as an intermediate for synthesizing bioactive molecules with complex architectures. For example, it has been used in the construction of heterocyclic frameworks that are critical for drug discovery programs targeting various diseases such as cancer and inflammation.
In agrochemistry, this compound plays a role in the development of novel pesticides and herbicides. Its ability to undergo nucleophilic acyl substitution reactions makes it an ideal building block for designing molecules with enhanced selectivity and efficacy against target pests or weeds.
From an environmental perspective, researchers have investigated the biodegradation pathways of benzoyl chloride derivatives to assess their potential impact on ecosystems. Studies have shown that under aerobic conditions, these compounds can undergo microbial degradation through hydrolysis and oxidation mechanisms. However, further research is needed to fully understand their long-term environmental fate and toxicity profiles.
In conclusion, benzoyl chloride, 2-butoxy-5-methyl- (CAS No. 1443347-86-1) is a versatile and valuable compound with diverse applications in organic synthesis. Its unique combination of functional groups provides chemists with a powerful tool for designing complex molecules across various industries. As research continues to uncover new synthetic strategies and applications for this compound, its role in modern chemistry is expected to grow even further.
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